

UNC 0631 cellular potency across different cell lines

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Compound Focus: **UNC 0631**

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Cellular Potency of UNC0631

The table below summarizes the key cellular activity data for UNC0631, showing its potency in reducing dimethylated histone H3 lysine 9 (H3K9me2) and its accompanying cytotoxicity in various cell lines [1].

Table 1: Cellular Potency and Toxicity of UNC0631

Cell Line	Description / Origin	Functional Potency (IC ₅₀ in μ M) Reduction of H3K9me2	Cell Toxicity (EC ₅₀ in μ M) MTT Assay
MDA-MB-231	Human Breast Cancer	0.025 [1] [2]	2.8 [1] [2]
MCF7	Human Breast Cancer	0.018 [1]	Information missing
PC-3	Human Prostate Cancer	0.026 [1]	3.8 [1]
22RV1	Human Prostate Cancer	0.024 [1]	2.5 [1]
HCT116 wt	Human Colorectal Carcinoma (wild-type p53)	0.051 [1]	5.8 [1]

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HCT116 p53 ^{-/-}	Human Colorectal Carcinoma (p53-deficient)	0.072 [1]	6.4 [1]
IMR-90	Human Lung Fibroblast	0.046 [1]	1.8 [1]

The data shows that UNC0631 consistently reduces H3K9me2 levels in various cell types with IC₅₀ values in the low nanomolar range, demonstrating its robust cellular target engagement [3]. The EC₅₀ values for cytotoxicity are in the low micromolar range, resulting in a **toxicity-to-function ratio of about 100-fold**, which is excellent for a research tool [3] [1].

Key Experimental Protocols

The cellular potency data was generated using standardized assays essential for evaluating epigenetic inhibitors.

In-Cell Western (ICW) Assay for H3K9me2 Reduction

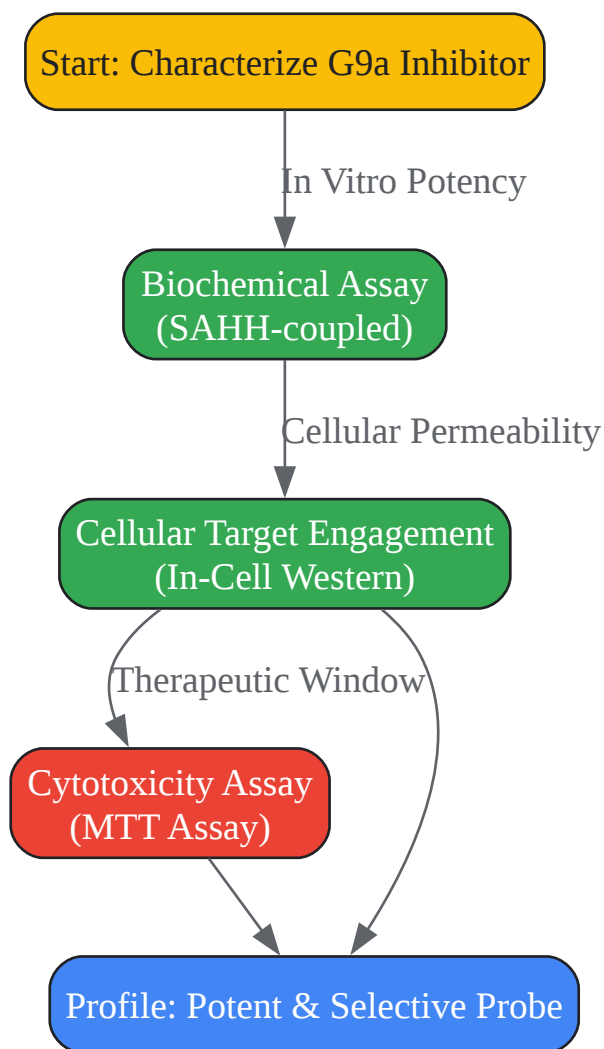
- **Purpose:** To quantify the reduction of the H3K9me2 mark in cells as a direct measure of G9a inhibition [3].
- **Typical Procedure:**
 - Plate cells (e.g., MDA-MB-231) and culture them overnight.
 - Treat cells with varying concentrations of UNC0631 for **48 hours** [1].
 - Fix cells and perform immunofluorescence staining using an antibody specific for H3K9me2.
 - Normalize the H3K9me2 signal to the cell number using a nucleic acid dye like DRAQ5.
 - Calculate the IC₅₀ value, which is the inhibitor concentration that reduces the H3K9me2 signal by 50% [3].

MTT Assay for Cell Viability

- **Purpose:** To assess the cytotoxic effects of the compound and determine its therapeutic window [4].
- **Typical Procedure:**
 - Plate and treat cells with UNC0631 for **48 hours** [1].
 - Add yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to the culture medium.

- Incubate for 1-2 hours. Metabolically active live cells convert MTT to purple formazan crystals.
- Solubilize the crystals and measure the absorbance of the resulting purple solution.
- The EC₅₀ is the concentration of compound that reduces cell viability by 50% [4] [2].

This experimental workflow for characterizing a G9a inhibitor can be visualized as follows:



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Mechanism and Research Applications

UNC0631 was specifically designed to overcome the poor cellular membrane permeability of earlier G9a inhibitors (like UNC0321) by increasing molecular lipophilicity while maintaining high in vitro potency [3].

Its effectiveness has made it a valuable tool in cancer biology research, used to investigate the role of G9a in various processes:

- **Cholangiocarcinoma (CCA):** Inhibition of G9a by UNC0631 suppressed CCA cell growth both in vitro and in mouse models, and mechanistic studies revealed that G9a silences the tumor suppressor kinase LATS2, leading to activation of the oncogenic YAP pathway [5].
- **Uveal Melanoma:** Research using genetic and pharmacological inhibition (including with compounds like UNC0631) has established that G9a (EHMT2) is a genetic vulnerability in GNAQ/11-mutant uveal melanoma, promoting cancer progression through the RhoA signaling pathway [6].
- **Broad Cancer Relevance:** G9a is frequently overexpressed in various tumors and contributes to cancer pathogenesis by silencing tumor suppressor genes and regulating cancer cell plasticity [7].

Key Information for Researchers

- **Primary Target:** Histone methyltransferase G9a (EHMT2) [1] [4]
- **Biochemical Potency:** $IC_{50} = 4$ nM (SAHH-coupled assay) [1] [2]
- **Key Strength:** Excellent separation between functional cellular potency (nM) and general cytotoxicity (μ M), making it a high-quality chemical probe [3].

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